(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Scientific Research Applications
Synthesis and Biological Activity
(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a compound that has been explored for its synthesis and biological activity. One study focused on synthesizing a series of similar compounds, emphasizing their antimicrobial activity. These compounds, including thiazole and piperazine derivatives, demonstrated moderate to good antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Structural Exploration and Antiproliferative Activity
Another research area involving similar compounds is structural exploration and evaluation for antiproliferative activity. A study synthesized a compound from the piperidine and morpholine families and evaluated it for antiproliferative activity. The structural characterization included various techniques like IR, NMR, and X-ray diffraction studies, indicating its potential as a bioactive heterocycle (Prasad et al., 2018).
Anti-Inflammatory and Analgesic Agents
Compounds derived from this compound have been studied for their potential as anti-inflammatory and analgesic agents. A study synthesized novel benzodifuranyl and thiazolopyrimidines from similar parent compounds, demonstrating significant inhibitory activity on COX-2 selectivity and exhibiting analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity of Pyridine Derivatives
The antimicrobial activity of pyridine derivatives, related to the compound , has also been explored. A study synthesized new compounds from 2-amino substituted benzothiazoles and screened them for in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Novel Synthesis Methods
In addition to biological activities, research has also focused on novel synthesis methods for related compounds. For instance, a study developed an efficient synthesis method for compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, highlighting its use in the formation of amides and esters (Kunishima et al., 1999).
Mechanism of Action
Mode of action
Thiazole and indole derivatives often exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Thiazole and indole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of action
Thiazole and indole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-10-14(26-20-11)17(23)21-6-8-22(9-7-21)18-19-15-12(24-2)4-5-13(25-3)16(15)27-18/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHLCPBBHJZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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